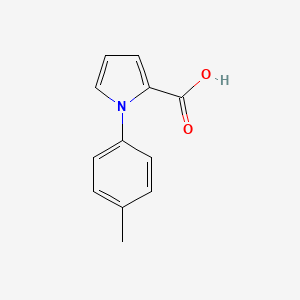

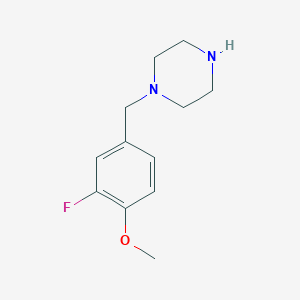

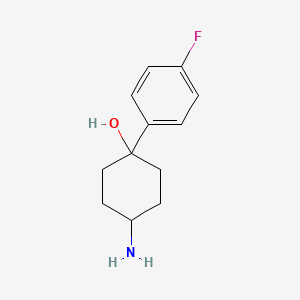

![molecular formula C17H14N4O2S2 B2678924 N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862975-48-2](/img/structure/B2678924.png)

N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide” is a chemical compound with the molecular formula C17H14N4O2S2 and a molecular weight of 370.45. It is a derivative of benzothiazole, a heterocyclic compound that has been extensively studied for its diverse biological activities .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density suggest that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Hydrogen Bonding

Hydrogen Bond Associated Photophysical Properties

Research has shown that N-(benzo[d]thiazol-2-yl)acetamides, closely related to the specified compound, exhibit unique hydrogen bonding characteristics leading to distinct photophysical properties. These properties are significantly influenced by the substituents on the benzothiazole moiety, impacting their potential applications in materials science and photonic devices (Balijapalli et al., 2017).

Anticancer Activity

Benzothiazole Moiety in Anticancer Agents

Some benzothiazole derivatives have been evaluated for their anticancer activities. Studies demonstrate that molecules incorporating the benzothiazole unit, similar to the compound , exhibit promising anticancer potential against various cancer cell lines. This suggests potential research applications in developing novel anticancer therapies (Havrylyuk et al., 2010).

Antimicrobial Activity

Benzothiazole Derivatives as Antimicrobial Agents

Research into benzothiazole derivatives, including structures akin to N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide, has revealed significant antimicrobial properties. These compounds have been tested against a range of bacterial and fungal strains, indicating their potential as templates for designing new antimicrobial drugs (Anuse et al., 2019).

Anti-Inflammatory and Analgesic Activities

Potential Anti-Inflammatory and Analgesic Effects

Investigations into benzothiazole derivatives have shown their capabilities as anti-inflammatory and analgesic agents. This indicates their application in researching and developing new therapeutic agents aimed at treating inflammation and pain (Verma et al., 2014).

Ligand-Protein Interactions and Photovoltaic Efficiency

Ligand-Protein Interactions and Efficiency in Solar Cells

Benzothiazole derivatives have been studied for their interaction with proteins and their efficiency as photosensitizers in dye-sensitized solar cells (DSSCs). This dual applicability emphasizes the compound's potential in both biomedical research and renewable energy technologies (Mary et al., 2020).

Wirkmechanismus

While the specific mechanism of action for “N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide” is not mentioned in the retrieved sources, similar benzothiazole derivatives have been evaluated for anti-inflammatory activity. Some of these compounds have shown high values for COX-1 inhibition and excellent COX-2 SI values .

Eigenschaften

IUPAC Name |

N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S2/c1-9(22)18-10-3-5-12-14(7-10)24-16(19-12)21-17-20-13-6-4-11(23-2)8-15(13)25-17/h3-8H,1-2H3,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKAMXIXRAOBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2678851.png)

![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2678852.png)

![2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2678853.png)

![1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678856.png)